molecular formula C22H30O10 B12419494 Monooctyl Phthalate (phenyl-d4) beta-D-Glucuronide

Monooctyl Phthalate (phenyl-d4) beta-D-Glucuronide

Cat. No.: B12419494
M. Wt: 458.5 g/mol
InChI Key: KXDPQGGKTQGLOW-WQYKZEANSA-N
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Description

Monooctyl Phthalate (phenyl-d4) beta-D-Glucuronide is an isotope-labeled compound of Monooctyl Phthalate beta-D-Glucuronide. It is a glucuronide conjugate of Monooctyl Phthalate, which is a phthalate metabolite. This compound is often used in scientific research due to its labeled isotopes, which help in tracing and studying metabolic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Monooctyl Phthalate (phenyl-d4) beta-D-Glucuronide typically involves the glucuronidation of Monooctyl Phthalate. The reaction conditions often include the use of glucuronidation enzymes or chemical catalysts to facilitate the conjugation process. The reaction is carried out under controlled temperature and pH conditions to ensure the stability and efficiency of the process .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and purification systems. The process is optimized for high yield and purity, ensuring that the final product meets the required standards for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

Monooctyl Phthalate (phenyl-d4) beta-D-Glucuronide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

Monooctyl Phthalate (phenyl-d4) beta-D-Glucuronide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Monooctyl Phthalate (phenyl-d4) beta-D-Glucuronide involves its interaction with glucuronidation enzymes. These enzymes facilitate the conjugation of the compound with glucuronic acid, resulting in the formation of a glucuronide conjugate. This process is crucial for the detoxification and excretion of phthalates from the body. The molecular targets and pathways involved include the UDP-glucuronosyltransferase (UGT) enzyme family .

Comparison with Similar Compounds

Similar Compounds

    Monooctyl Phthalate: The parent compound, which is not isotope-labeled.

    Monooctyl Phthalate beta-D-Glucuronide: The non-labeled version of the compound.

    Mono-n-octyl Phthalate-d4: Another isotope-labeled phthalate compound

Uniqueness

Monooctyl Phthalate (phenyl-d4) beta-D-Glucuronide is unique due to its isotope labeling, which allows for precise tracing and analysis in metabolic studies. This feature makes it particularly valuable in research applications where understanding the metabolic fate of phthalates is crucial .

Biological Activity

Monooctyl Phthalate (phenyl-d4) beta-D-Glucuronide is a specialized compound used primarily in scientific research. It is an isotope-labeled derivative of Monooctyl Phthalate beta-D-Glucuronide, which itself is a metabolite of phthalate compounds. This article delves into the biological activity of this compound, focusing on its metabolic pathways, interactions with biological systems, and implications for health and environmental studies.

Chemical Structure and Properties

This compound has a molecular formula of C15H12D4O10C_{15}H_{12}D_4O_{10} and a molecular weight of 360.31 g/mol. The incorporation of deuterium (phenyl-d4) enhances its tracking capabilities in metabolic studies, making it a valuable tool for understanding phthalate metabolism and its biological implications .

Metabolic Pathways

The biological activity of this compound is primarily linked to its role in metabolic pathways :

  • Glucuronidation : This compound acts as a substrate for glucuronidation, a detoxification process mediated by UDP-glucuronosyltransferase enzymes. This conjugation increases the solubility and facilitates the excretion of phthalates from the body, playing a crucial role in drug metabolism and detoxification processes.
  • Detoxification : The glucuronidation process helps in detoxifying various xenobiotics, including environmental pollutants and pharmaceuticals. The enhanced solubility allows for easier elimination from the body, thus reducing potential toxic effects .

Biological Interactions

Studies involving this compound focus on its interactions with various biological systems. Some key findings include:

  • Substrate for Enzymes : It serves as a substrate for enzymes involved in metabolic processes, influencing how other compounds are metabolized.
  • Pharmacokinetics : The isotopic labeling allows researchers to track the pharmacokinetics of phthalate metabolites in biological systems more accurately, providing insights into their absorption, distribution, metabolism, and excretion (ADME) profiles .

Research Findings and Case Studies

Several studies have highlighted the significance of this compound in understanding phthalate metabolism:

  • Detection Methods : Advanced detection methods using this compound have been developed to analyze phthalate metabolites in human saliva and urine. These methods often involve enzymatic deconjugation followed by high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS), allowing for precise quantification of metabolites at low concentrations .
  • Health Implications : Research indicates that exposure to phthalates can lead to various health issues, including endocrine disruption, reproductive toxicity, and developmental problems. The study of this compound aids in elucidating these potential risks by providing data on how these compounds are processed in the body .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with other similar compounds:

Compound NameDescription
Monoethyl Phthalate-d4 O-beta-D-GlucuronideA deuterium-labeled derivative used in similar studies.
Monobutyl Phthalate-d4 Acyl-beta-D-glucuronideAnother glucuronide conjugate with different alkyl chains.
Monomethyl Phthalate O-BetaA simpler phthalate metabolite used for comparison.

Uniqueness : The primary uniqueness of this compound lies in its specific deuterium labeling, which enhances tracking capabilities in metabolic studies compared to other similar compounds that may not have this isotopic distinction .

Properties

Molecular Formula

C22H30O10

Molecular Weight

458.5 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2,3,4,5-tetradeuterio-6-octoxycarbonylbenzoyl)oxyoxane-2-carboxylic acid

InChI

InChI=1S/C22H30O10/c1-2-3-4-5-6-9-12-30-20(28)13-10-7-8-11-14(13)21(29)32-22-17(25)15(23)16(24)18(31-22)19(26)27/h7-8,10-11,15-18,22-25H,2-6,9,12H2,1H3,(H,26,27)/t15-,16-,17+,18-,22-/m0/s1/i7D,8D,10D,11D

InChI Key

KXDPQGGKTQGLOW-WQYKZEANSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCCCCCCCC)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)[2H])[2H]

Canonical SMILES

CCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O

Origin of Product

United States

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